molecular formula C19H12O6 B239160 (+)-Dolineone CAS No. 10065-28-8

(+)-Dolineone

Cat. No. B239160
CAS RN: 10065-28-8
M. Wt: 336.3 g/mol
InChI Key: RAJDDCCSNZAPCH-ZVAWYAOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Dolineone is a natural product that belongs to the class of sesquiterpene lactones. It is extracted from the root of the plant Heterotheca inuloides, which is commonly known as the Mexican arnica. The compound has been found to possess various biological activities and has been the subject of extensive scientific research.

Scientific Research Applications

Inhibition of CFTR and TMEM16A Channels

A study by Dawurung et al. (2020) identified (+)-Dolineone as a compound with significant inhibitory activity against the CFTR Cl- channel and the calcium-activated Cl- channel (TMEM16A) in T84 and Calu-3 cells. The inhibition of these channels can potentially contribute to the treatment of secretory diarrhea.

Antidiarrheal Properties

The same study by Dawurung et al. (2020) also investigated the antidiarrheal activity of (+)-Dolineone. It was found to inhibit cholera toxin-induced chloride secretion in T84 cells and fluid secretion in a mouse closed loop model, indicating its potential as a therapeutic agent for diarrhea.

Validation of Traditional Medicinal Use

Further research by Dawurung et al. (2023) confirmed the antidiarrheal properties of (+)-Dolineone, supporting the traditional medicinal use of the plant Neorautanenia mitis in managing diarrhea symptoms.

properties

CAS RN

10065-28-8

Product Name

(+)-Dolineone

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

(1S)-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one

InChI

InChI=1S/C19H12O6/c20-19-11-3-9-1-2-21-12(9)5-14(11)25-17-7-22-13-6-16-15(23-8-24-16)4-10(13)18(17)19/h1-6,17-18H,7-8H2/t17?,18-/m0/s1

InChI Key

RAJDDCCSNZAPCH-ZVAWYAOSSA-N

Isomeric SMILES

C1C2[C@H](C3=CC4=C(C=C3O1)OCO4)C(=O)C5=C(O2)C=C6C(=C5)C=CO6

SMILES

C1C2C(C3=CC4=C(C=C3O1)OCO4)C(=O)C5=C(O2)C=C6C(=C5)C=CO6

Canonical SMILES

C1C2C(C3=CC4=C(C=C3O1)OCO4)C(=O)C5=C(O2)C=C6C(=C5)C=CO6

melting_point

233-235°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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